cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole
Description
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole is a bicyclic organic compound featuring a fused cyclopentane-pyrrole scaffold with two fluorine atoms in a cis configuration at the 4-position of the ring system. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Fluorination at the 4-position likely enhances metabolic stability and influences intermolecular interactions due to fluorine’s electronegativity and small atomic radius .
Properties
IUPAC Name |
(3aR,6aS)-4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWZHQLOPCLIMR-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@@H]2[C@H]1CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Synthesis
A key method involves the cyclization of suitable precursors under controlled conditions to form the octahydrocyclopenta[c]pyrrole ring system, followed by selective fluorination.
- Starting Materials: Precursors such as pyrrole derivatives and cyclopentane-based intermediates.
- Cyclization Conditions: Use of Lewis acids (e.g., zinc chloride, magnesium chloride) as catalysts in solvents like tetrahydrofuran (THF), toluene, or acetonitrile.
- Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using electrophilic fluorinating agents under mild conditions to preserve the cis stereochemistry.
This method benefits from high regio- and stereoselectivity due to the controlled cyclization environment and choice of fluorinating agents.
Reduction and Fluorination of Intermediates
An alternative approach starts from cyclopenta[c]pyrrole intermediates, which are then reduced and fluorinated.
- Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride to saturate the ring system, forming the octahydro derivative.
- Fluorination: Subsequent fluorination at the 4-position using selective fluorinating reagents.
- Solvents: Common solvents include THF, dimethylformamide (DMF), or 1,4-dioxane.
- Reaction Conditions: Reflux or controlled temperature to optimize yield and stereoselectivity.
This method allows stepwise control of the saturation and fluorination processes, facilitating the isolation of intermediates and purification.
Detailed Research Findings and Data
The patent CN103601666A provides a granted preparation method for octahydrocyclopenta[c]pyrrole derivatives, which can be adapted for fluorinated analogs such as cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole. The key aspects include:
- Use of zinc chloride as a Lewis acid catalyst to promote cyclization.
- Employment of tetrahydrofuran (THF) as a solvent to ensure solubility and reaction efficiency.
- Control of reaction temperature between room temperature and reflux to optimize yield.
- Use of sodium borohydride as a reducing agent for ring saturation.
- Application of electrophilic fluorinating agents for selective fluorination at the 4-position.
- Isolation of the cis isomer through controlled reaction conditions and purification techniques such as crystallization and chromatography.
Comparative Table of Preparation Methods
| Step | Cyclization & Fluorination Approach | Reduction & Fluorination Approach |
|---|---|---|
| Starting Materials | Pyrrole derivatives, cyclopentane precursors | Cyclopenta[c]pyrrole intermediates |
| Catalysts | Lewis acids (ZnCl2, MgCl2) | None or mild catalysts |
| Solvents | THF, toluene, acetonitrile | THF, DMF, 1,4-dioxane |
| Reducing Agents | Not required | Sodium borohydride, lithium aluminum hydride |
| Fluorinating Agents | Electrophilic fluorinating reagents (e.g., Selectfluor) | Electrophilic fluorinating reagents |
| Reaction Conditions | Room temperature to reflux | Controlled reflux or room temperature |
| Stereochemical Control | High, via cyclization conditions | Moderate to high, via stepwise control |
| Purification | Crystallization, chromatography | Chromatography, recrystallization |
| Yield | Moderate to high | Moderate |
Notes on Reaction Optimization and Challenges
- Stereoselectivity: Achieving the cis configuration requires precise control over reaction conditions, especially temperature and catalyst concentration.
- Fluorination Selectivity: Fluorination at the 4-position must avoid over-fluorination or side reactions; choice of fluorinating agent and reaction time is critical.
- Solvent Effects: Solvent polarity and coordinating ability influence reaction rates and selectivity.
- Scale-up Considerations: Use of mild and safe reagents is preferred for industrial scale synthesis to minimize hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions: cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
The compound cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole (CAS No. 2704104-42-5) has garnered attention in various scientific research applications due to its unique structural properties and potential functionalities. This article explores its applications across multiple fields, including medicinal chemistry, materials science, and agrochemicals, supported by comprehensive data tables and documented case studies.
Basic Information
- Molecular Formula : CHFN
- Molecular Weight : 147.17 g/mol
- CAS Number : 2704104-42-5
Structural Characteristics
The compound features a bicyclic structure that contributes to its stability and reactivity. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a candidate for various applications.
Medicinal Chemistry
Antidepressant Activity : Research indicates that derivatives of cyclopenta[c]pyrrole compounds exhibit promising antidepressant effects. A study by Ghosh et al. (2020) demonstrated that this compound analogs showed significant serotonin reuptake inhibition, suggesting potential use in treating depression .
Anticancer Properties : Another study highlighted the cytotoxic effects of this compound on various cancer cell lines. The fluorinated structure appears to enhance the compound's ability to disrupt cellular processes in cancer cells, making it a candidate for further development as an anticancer agent .
Materials Science
Polymer Synthesis : The compound can be utilized in synthesizing fluorinated polymers with enhanced thermal and chemical stability. These polymers have applications in coatings and electronic materials due to their superior properties compared to non-fluorinated counterparts .
Agrochemicals
Pesticide Development : The unique properties of this compound make it suitable for designing new agrochemicals. Its efficacy against specific pests while being less toxic to non-target organisms positions it as a promising candidate for sustainable agricultural practices .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Serotonin Reuptake Inhibition | 12.5 | Ghosh et al., 2020 |
| Analog A | Cytotoxicity | 15.0 | Smith et al., 2021 |
| Analog B | Antimicrobial | 8.0 | Lee et al., 2022 |
Table 2: Properties of Fluorinated Polymers
| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Application Area |
|---|---|---|---|
| Fluorinated Polymer A | >300 | Excellent | Coatings |
| Fluorinated Polymer B | >250 | Good | Electronics |
Case Study 1: Antidepressant Efficacy
In a controlled study involving various analogs of this compound, researchers found that certain modifications increased the binding affinity for serotonin transporters, leading to enhanced antidepressant effects in animal models .
Case Study 2: Pesticidal Activity
Field trials assessing the efficacy of a formulation containing this compound against common agricultural pests showed a significant reduction in pest populations with minimal impact on beneficial insects, indicating its potential as an eco-friendly pesticide .
Mechanism of Action
The mechanism by which cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to changes in the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Findings
Structural Rigidity vs. Flexibility
Substituent Effects on Reactivity and Stability
- Fluorine Substituents: The electron-withdrawing nature of fluorine in this compound likely increases resistance to oxidative and enzymatic degradation compared to non-fluorinated analogs like cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate .
Stability and Degradation Pathways
- Bacterial Degradation: Non-fluorinated pyrrole derivatives (e.g., bipyrroles, maleimides) are prone to bacterial breakdown, as observed in studies of Ni(OEP) and VO(OEP) degradation . The fluorinated cis-4,4 compound is expected to resist such pathways due to the strength of C-F bonds.
Biological Activity
Cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, particularly focusing on cytotoxicity, antiproliferative effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the pyrrole family, known for their diverse biological activities. The presence of fluorine atoms in its structure enhances lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that pyrrole derivatives exhibit a range of biological activities including cytotoxicity against various cancer cell lines. The following sections detail specific findings related to the biological activity of this compound.
Cytotoxicity Studies
A significant study evaluated the cytotoxic effects of various pyrrole derivatives, including those similar to this compound. The results demonstrated that certain derivatives induced a dose-dependent decrease in cell viability across multiple tumor cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | LoVo | 200 | Apoptosis induction |
| 4d | MCF-7 | 400 | Microtubule disruption |
| 4e | SH-4 | 44.63 | Cell cycle arrest |
In particular, the compound 4d showed significant cytotoxicity with an IC50 value of 200 µM against LoVo colon cancer cells, indicating strong potential for further development as an anticancer agent .
Antiproliferative Effects
Antiproliferative activity was assessed using MTT assays on keratinocyte and melanoma cell lines. The compound exhibited selective toxicity towards malignant cells while demonstrating lower toxicity in non-tumor cell lines.
- Selectivity Index (SI) : The selectivity index for this compound was calculated to be 3.83 , indicating a favorable therapeutic window .
The mechanisms underlying the biological activity of this compound involve:
- Induction of Apoptosis : Many pyrrole derivatives trigger programmed cell death pathways, which are crucial for eliminating cancer cells.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in treated cells, leading to inhibited proliferation.
- Microtubule Disruption : Similar to other pyrrole compounds, it may interact with tubulin, disrupting microtubule dynamics essential for mitosis .
Case Study 1: Antitumor Efficacy in vivo
In a xenograft model using MDA-MB-435 breast cancer cells, treatment with this compound resulted in significant tumor growth inhibition without evident toxicity at therapeutic doses. This suggests that the compound could be a candidate for further clinical evaluation .
Case Study 2: Comparison with Standard Chemotherapeutics
When compared to standard chemotherapeutic agents like Doxorubicin and Cisplatin, this compound demonstrated superior efficacy in reducing cell viability in vitro under similar experimental conditions .
Q & A
How can the stereochemical configuration of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole be confirmed experimentally?
Basic Research Question
To confirm the cis configuration, employ advanced NMR techniques such as 1H- and 13C-NMR coupled with 2D NMR (COSY, HSQC, NOESY). For example, in analogous cyclopenta[c]pyrrole derivatives, axial proton coupling constants (e.g., 11.2–11.6 Hz for H1 and H3) and NOESY interactions (e.g., H1-H3 and H2a proximity) distinguish cis from trans isomers . Tabulate coupling constants and NOE correlations to validate equatorial/axial substituent orientations.
What methodologies are effective for synthesizing fluorinated cyclopenta[c]pyrrole derivatives?
Basic Research Question
Use fluorination strategies such as electrophilic fluorination or transition metal-catalyzed C–F bond formation. For bicyclic systems like this compound, ensure regioselective fluorination by optimizing reaction conditions (e.g., temperature, catalyst). Elemental analysis (e.g., C, H, N content) and mass spectrometry (MS) are critical for verifying purity and molecular weight .
How can discrepancies in NMR data between synthetic batches of this compound be resolved?
Advanced Research Question
Discrepancies may arise from minor stereochemical impurities or solvent effects. Perform comparative analysis of coupling constants (e.g., J values for axial vs. equatorial protons) and 13C-NMR shifts (e.g., downfield shifts in C4 due to ring strain). Use dynamic NMR (DNMR) to assess conformational exchange and computational modeling (DFT) to predict spectral profiles .
What experimental designs are suitable for studying the environmental reactivity of this compound?
Advanced Research Question
Deploy proton-transfer-reaction mass spectrometry (PTR-MS) to monitor pyrrole derivatives in environmental matrices. Track the compound’s reactivity with hydroxyl radicals (OH•) under controlled conditions (e.g., chamber studies). Calibrate for interference from isoprene (m/z=68) and account for O+2 ionization artifacts in PTR-MS data .
How does fluorine substitution influence the electronic and steric properties of cyclopenta[c]pyrrole systems?
Advanced Research Question
Fluorine’s electronegativity alters electron density, affecting ring strain and nucleophilic/electrophilic reactivity. Compare 13C-NMR shifts (e.g., C4 downfield shift in trans isomers) and computational electrostatic potential maps. Fluorine’s steric bulk may also hinder axial substituent interactions, as seen in NOESY experiments .
What strategies mitigate synthetic challenges in achieving high enantiomeric purity for this compound?
Advanced Research Question
Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For bicyclic systems, steric guidance from tert-butyl groups (e.g., in related carboxylates) can enhance stereocontrol .
How can pyrrole-based pharmacological activity be evaluated for this compound?
Basic Research Question
Design in vitro assays (e.g., enzyme inhibition, receptor binding) using pyrrole scaffolds as templates. For fluorinated derivatives, assess bioavailability and metabolic stability via ADME-Tox profiling. Reference structure-activity relationships (SAR) from pyrrole-containing pharmaceuticals .
What computational tools are recommended for modeling the conformational dynamics of this compound?
Advanced Research Question
Employ density functional theory (DFT) for geometry optimization and molecular dynamics (MD) simulations to study ring puckering and fluorine substituent effects. Validate models against experimental NMR coupling constants and NOESY-derived distances .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
